molecular formula C13H13N3O2 B14313459 1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine CAS No. 113284-07-4

1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine

Cat. No.: B14313459
CAS No.: 113284-07-4
M. Wt: 243.26 g/mol
InChI Key: RBCAXUMSGWVGLY-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine typically involves the reaction of 2-methylphenylhydrazine with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production methods for hydrazine derivatives often involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The specific details of industrial production for this compound would depend on the scale of production and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Methylphenyl)-1-(4-aminophenyl)hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or azo compounds, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Hydrazine derivatives are often explored for their therapeutic potential, and this compound could be studied for similar applications.

    Industry: The compound may find use in the development of new materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine would depend on its specific application

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    DNA Interaction: It could interact with DNA, leading to potential mutagenic or cytotoxic effects.

    Redox Reactions: The compound may participate in redox reactions, influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-1-phenylhydrazine: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(4-Nitrophenyl)-1-phenylhydrazine: Lacks the methyl group, which could influence its chemical properties and applications.

Uniqueness

1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine is unique due to the presence of both a methyl group and a nitro group, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups may confer distinct properties that are not observed in similar compounds.

Properties

CAS No.

113284-07-4

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-methylphenyl)-1-(4-nitrophenyl)hydrazine

InChI

InChI=1S/C13H13N3O2/c1-10-4-2-3-5-13(10)15(14)11-6-8-12(9-7-11)16(17)18/h2-9H,14H2,1H3

InChI Key

RBCAXUMSGWVGLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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